molecular formula C22H19N3 B12912387 3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- CAS No. 61006-42-6

3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)-

Cat. No.: B12912387
CAS No.: 61006-42-6
M. Wt: 325.4 g/mol
InChI Key: SCSFLKBTRVVNLW-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a carbonitrile group at the 3-position, and two phenyl groups at the 4 and 6 positions, along with a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine ring, followed by the introduction of phenyl groups through electrophilic aromatic substitution. The carbonitrile group can be introduced via nucleophilic substitution, and the pyrrolidinyl group can be added through a nucleophilic addition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. High-pressure reactors and specialized catalysts are often employed to facilitate the reactions. The process may also include purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Similar in structure but with an amino group instead of a pyrrolidinyl group.

    4-Pyridinecarbonitrile: Lacks the phenyl and pyrrolidinyl groups, making it less complex.

    2-Chloro-3-pyridinecarbonitrile: Contains a chlorine atom instead of phenyl groups.

Uniqueness

3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61006-42-6

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

4,6-diphenyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C22H19N3/c23-16-20-19(17-9-3-1-4-10-17)15-21(18-11-5-2-6-12-18)24-22(20)25-13-7-8-14-25/h1-6,9-12,15H,7-8,13-14H2

InChI Key

SCSFLKBTRVVNLW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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